N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxy and methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-(2-methoxyphenyl)piperazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. Industrial methods also emphasize the use of cost-effective reagents and solvents, as well as efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazine
- N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperidinamide
Uniqueness
N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is unique due to its specific combination of functional groups and structural features. The presence of both benzyloxy and methoxy groups, along with the piperazine ring, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of complex organic reactions.
Properties
Molecular Formula |
C26H29N3O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(E)-1-(4-methoxy-3-phenylmethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C26H29N3O3/c1-30-24-11-7-6-10-23(24)28-14-16-29(17-15-28)27-19-22-12-13-25(31-2)26(18-22)32-20-21-8-4-3-5-9-21/h3-13,18-19H,14-17,20H2,1-2H3/b27-19+ |
InChI Key |
MBVGZWKNXKRDOJ-ZXVVBBHZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.